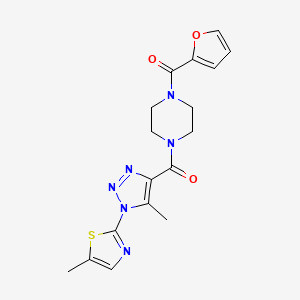![molecular formula C4H11ClN2O2S B2692613 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride CAS No. 1955520-93-0](/img/structure/B2692613.png)
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride is a chemical compound with a unique structure that includes an amino group, a dimethyl(oxo)-lambda6-sulfanylidene moiety, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride typically involves the reaction of dimethyl sulfoxide (DMSO) with an appropriate amine and acetamide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The hydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form. Quality control measures are implemented to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-N,N-dimethylacetamide hydrochloride
- 2-amino-N-methylacetamide hydrochloride
- N,N-dimethylacetamide
Uniqueness
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride is unique due to the presence of the dimethyl(oxo)-lambda6-sulfanylidene group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-amino-N-[dimethyl(oxo)-λ6-sulfanylidene]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S.ClH/c1-9(2,8)6-4(7)3-5;/h3,5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHPXJSLKGMIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)CN)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]ethanediamide](/img/structure/B2692532.png)



![1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2692538.png)



![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide](/img/structure/B2692545.png)

![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2692548.png)
![5-chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2692549.png)
![2,5-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-3-carboxamide](/img/structure/B2692552.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2692553.png)
